![molecular formula C15H14 B13791208 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene CAS No. 815579-20-5](/img/structure/B13791208.png)
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is a complex organic compound with the molecular formula C9H10. It is a member of the tricyclic hydrocarbons, characterized by its unique three-ring structure. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reagents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.1.0~2,5~]nona-3,7-diene: A similar tricyclic hydrocarbon without the phenyl group.
3-Methyl-4-phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene: A derivative with a methyl group in addition to the phenyl group.
Uniqueness
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This makes it a valuable compound for studying the effects of aromatic substitution on tricyclic hydrocarbons.
Eigenschaften
CAS-Nummer |
815579-20-5 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-phenyltricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C15H14/c1-2-4-10(5-3-1)13-9-14-11-6-7-12(8-11)15(13)14/h1-7,9,11-12,14-15H,8H2 |
InChI-Schlüssel |
VCBXHVZTTMMAIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


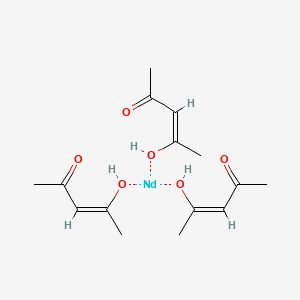
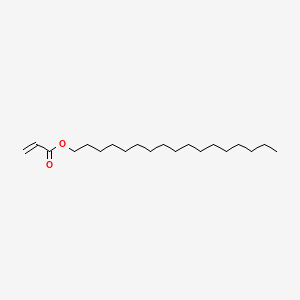
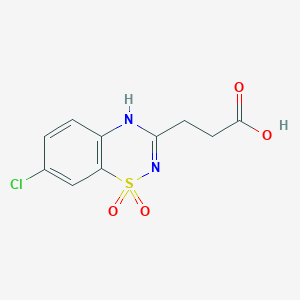
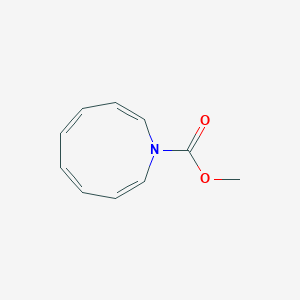
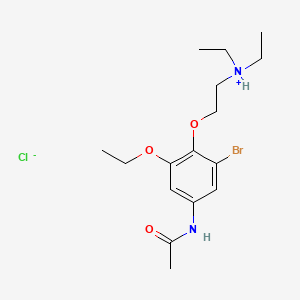
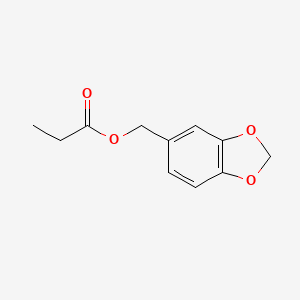
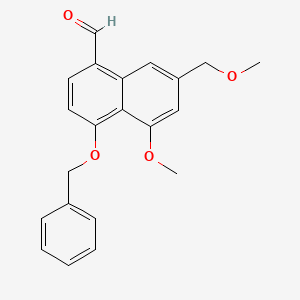
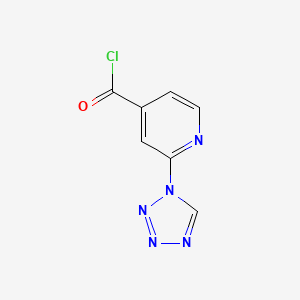
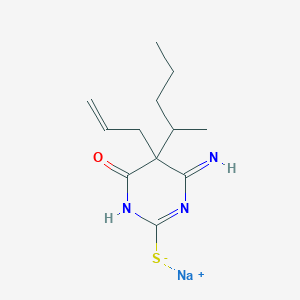
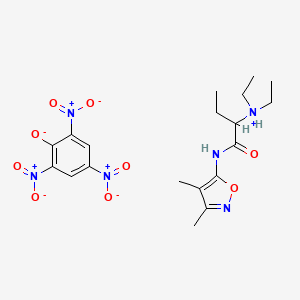


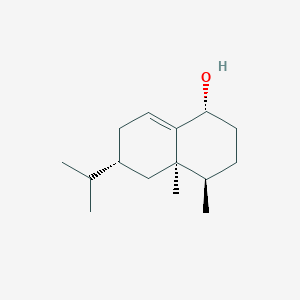
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
